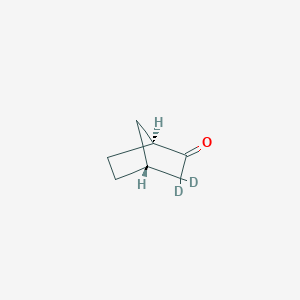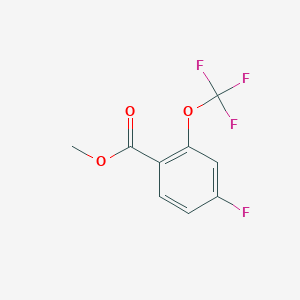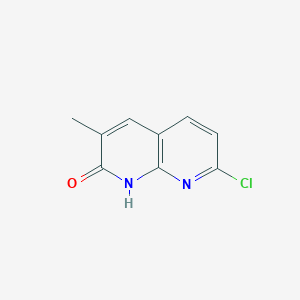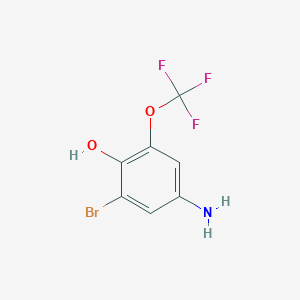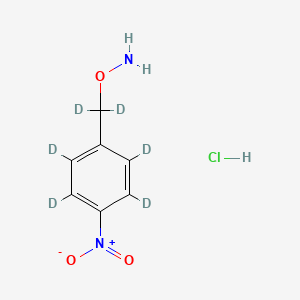![molecular formula C12H22N2O4S2 B15292819 S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline: is a complex organic compound that features a unique combination of functional groups, including a thiol, a hydroxyl, and a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline typically involves the reaction of L-cysteine with 2-chloroethanol to form S-(2-hydroxyethyl)-L-cysteine. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and may require the presence of a catalyst or a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- S-(2-Hydroxyethyl)glutathione
- 2,2’-Thiodiethanol
- N-acetyl-S-(2-hydroxyethyl)-L-cysteine
Uniqueness
S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline is unique due to its combination of a thiol and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H22N2O4S2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S2/c13-9(8-20-7-6-19-5-4-15)11(16)14-3-1-2-10(14)12(17)18/h9-10,15H,1-8,13H2,(H,17,18)/t9-,10-/m0/s1 |
InChI Key |
PMKGXQUNPLCSQY-UWVGGRQHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CSCCSCCO)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CSCCSCCO)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)

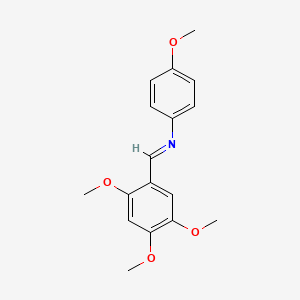
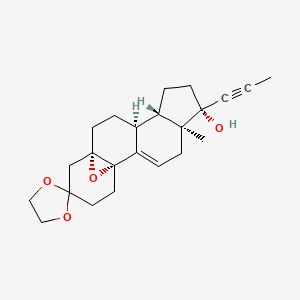
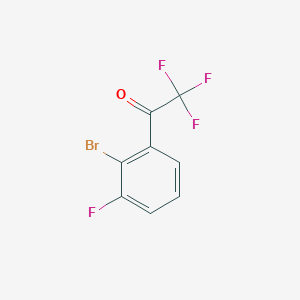
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
